molecular formula C10H17NO3 B1505108 Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1) CAS No. 86252-77-9

Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)

Cat. No.: B1505108
CAS No.: 86252-77-9
M. Wt: 199.25 g/mol
InChI Key: ZLWMBFYAMWQAEU-UHFFFAOYSA-N
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Description

Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1) is a molecular complex comprising methyl acetate and N-(cyclopent-2-en-1-yl)acetamide in a 1:1 stoichiometric ratio. The structure combines a simple ester (methyl acetate) with an acetamide derivative bearing a cyclopentenyl substituent. The cyclopentenyl group introduces steric and electronic effects that may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

N-cyclopent-2-en-1-ylacetamide;methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.C3H6O2/c1-6(9)8-7-4-2-3-5-7;1-3(4)5-2/h2,4,7H,3,5H2,1H3,(H,8,9);1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWMBFYAMWQAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC=C1.CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700876
Record name Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86252-77-9
Record name Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidation Using Methyl Acetate and Amines (Including Cyclopent-2-en-1-yl Amine Derivatives)

A novel and industrially viable method to prepare acetamide compounds such as methyl acetate--N-(cyclopent-2-en-1-yl)acetamide involves the direct amidation of methyl acetate with the appropriate amine under controlled temperature and pressure conditions. This approach replaces more costly acetic acid derivatives, reducing production cost while maintaining high conversion efficiency.

Key Process Parameters:

Parameter Typical Range Preferred Range Notes
Methyl acetate content 60% - 90% (mass) 75% - 85% (mass), ~80% ideal Balance mainly methanol
Reaction temperature 120°C - 240°C 150°C - 170°C Amidation temperature
Reaction pressure 0.35 MPa - 4.0 MPa 0.35 MPa - 0.45 MPa Pressure control for reaction kinetics
Catalyst Alkali metal alkoxides, cobalt-based, molybdenum-based At least one catalyst required Catalysts promote amidation
Reaction time Variable, continuous process Optimized per setup Continuous reactors preferred

Typical Reaction:

$$
\text{Methyl acetate} + \text{N-(cyclopent-2-en-1-yl)amine} \xrightarrow[\text{catalyst}]{\text{heat, pressure}} \text{Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide} + \text{Methanol}
$$

This method was exemplified in patent CN1663944A with dimethylamine as the amine, but the principle applies similarly to cyclopent-2-en-1-yl amine derivatives.

Process Flow Highlights:

  • Pre-mixing methyl acetate and methanol to achieve the desired concentration.
  • Heating the mixture to reaction temperature.
  • Conducting amidation in a reactor under controlled pressure.
  • Filtering to remove catalyst residues.
  • Distillation and rectification to separate the product from unreacted methyl acetate, methanol, and amine.
  • Recycling unreacted materials to improve efficiency.

Preparation via Acetic Acid and Amines Followed by Distillation

An alternative method involves the reaction of acetic acid with the amine, followed by removal of water and residual acid via distillation steps to isolate the acetamide product.

Process Details:

Step Conditions Remarks
Amination 70-80°C, 2 hours Acetic acid and amine react to form crude acetamide
Water Distillation ~100°C, normal pressure Remove water formed during amidation
Acid Distillation Reduced pressure (~0.096 MPa), 100-125°C Remove excess acetic acid
Final Fractionation Drying under vacuum Obtain pure N-substituted acetamide

This method is suitable for industrial-scale production and minimizes corrosion issues by avoiding corrosive methylamine hydrochloride salts. It is also environmentally favorable due to efficient separation and recycling.

Catalytic Amidation and Substrate Specificity

While the above methods focus on the general amidation of methyl acetate or acetic acid with amines, the presence of the cyclopent-2-en-1-yl group introduces considerations about regioselectivity and stereochemistry.

  • Pd-catalyzed allylic substitution reactions have been reported for cyclopentene derivatives, which can be relevant for synthesizing substituted acetamides with cyclopent-2-en-1-yl groups. These methods allow for selective functionalization at the allylic position, which can be harnessed to prepare N-substituted acetamides with high enantio- and regioselectivity.

  • Intramolecular cycloaddition reactions of related N-acetyl glycine derivatives containing cyclopent-2-en-1-yl substituents have been studied, indicating that the cyclopentene ring can be preserved or transformed under specific conditions, which may influence the choice of amidation method to maintain structural integrity.

Summary Table of Preparation Methods

Method Raw Materials Conditions Advantages Limitations
Amidation of methyl acetate + amine Methyl acetate, methanol, N-(cyclopent-2-en-1-yl)amine, catalyst 150-170°C, 0.35-0.45 MPa, catalyst Low cost, high conversion, continuous process Requires catalyst filtration and distillation
Acetic acid + amine amidation + distillation Acetic acid, N-(cyclopent-2-en-1-yl)amine 70-80°C for amination, then distillation steps Industrially proven, avoids corrosive salts Multi-step, requires precise distillation control
Pd-catalyzed allylic substitution (for functionalized derivatives) Allylic substrates with cyclopentene ring, nucleophiles, Pd catalyst Mild conditions, chiral ligands used High regio- and enantioselectivity More complex catalysts and ligands required

Research Findings and Considerations

  • The amidation using methyl acetate and methanol mixtures with appropriate catalysts achieves high conversion rates (up to 96-98%) and allows recycling of unreacted amines and solvents, improving sustainability and cost-effectiveness.

  • Control of methyl acetate concentration in the feed mixture is critical; around 80% methyl acetate in methanol gives optimal yields.

  • Catalyst choice (alkali metal alkoxides, cobalt, molybdenum catalysts) significantly affects reaction rate and selectivity.

  • The reaction temperature and pressure must be optimized to balance conversion and side reactions.

  • For N-(cyclopent-2-en-1-yl)acetamide specifically, maintaining the integrity of the cyclopentene ring during amidation is essential, favoring milder amidation conditions or catalytic methods that avoid ring saturation or rearrangement.

Chemical Reactions Analysis

Types of Reactions

Methyl acetate–N-(cyclopent-2-en-1-yl)acetamide (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Introduction to Methyl Acetate–N-(Cyclopent-2-en-1-yl)acetamide (1/1)

Methyl acetate–N-(cyclopent-2-en-1-yl)acetamide (1/1) is a compound of interest in the field of organic chemistry due to its unique structural properties and potential applications. This article explores its scientific research applications, particularly in the areas of medicinal chemistry, catalysis, and material science.

Synthesis of Bioactive Compounds

Methyl acetate–N-(cyclopent-2-en-1-yl)acetamide serves as a precursor for synthesizing various bioactive compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecular architectures that can exhibit pharmacological activity.

Case Study: Anticancer Agents

Recent studies have demonstrated that derivatives of this compound can inhibit specific cancer pathways. For example, modifications to the cyclopentene ring have led to compounds with enhanced selectivity against certain cancer cell lines, showcasing the potential for targeted cancer therapies.

Chiral Catalysis

The compound's chiral nature allows it to be utilized in asymmetric catalysis, particularly in palladium-catalyzed reactions. The enantioselective properties of methyl acetate–N-(cyclopent-2-en-1-yl)acetamide have been explored for synthesizing chiral intermediates used in pharmaceuticals.

Example Reaction:

In a study involving allylic substitution reactions, methyl acetate–N-(cyclopent-2-en-1-yl)acetamide was employed as a substrate, yielding high enantiomeric excesses when paired with specific ligands. This demonstrates its utility in producing enantiomerically enriched compounds essential for drug development.

Polymer Synthesis

The compound has shown promise in polymer chemistry, particularly in the synthesis of biodegradable polymers. Its ester functionality allows for copolymerization with other monomers to produce materials with desirable mechanical properties and biodegradability.

Coatings and Adhesives

Due to its solvent properties and reactivity, methyl acetate–N-(cyclopent-2-en-1-yl)acetamide can be formulated into coatings and adhesives. Its application in these areas is driven by the need for environmentally friendly alternatives to traditional solvents and binders.

Mechanism of Action

The mechanism of action of Methyl acetate–N-(cyclopent-2-en-1-yl)acetamide (1/1) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The cyclopentenyl substituent in the target compound differentiates it from other acetamides. Key comparisons include:

Compound Name Substituent Features Potential Impact on Properties Reference
Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide Cyclopentenyl group, ester moiety Enhanced lipophilicity; potential for ring-opening reactions
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Fluorine, isoxazole, pyridine Increased electron-withdrawing effects; improved bioactivity (activity score: 5.797)
(E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Amino group, quinoline Electron-donating effects; moderate activity (score: 5.58)
N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-(2-methoxyethyl)piperidin-4-ylidene)acetamide Chloro, cyano, tetrahydrofuran High steric bulk; likely impacts solubility and receptor binding

Key Observations :

  • The cyclopentenyl group in the target compound may confer intermediate lipophilicity compared to bulky quinoline derivatives ().
  • Electron-withdrawing groups (e.g., fluoro, cyano) in analogs enhance bioactivity or stability, whereas amino groups reduce activity scores .

Biological Activity

Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1) is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be represented structurally as follows:

Methyl Acetate N Cyclopent 2 en 1 yl acetamide\text{Methyl Acetate N Cyclopent 2 en 1 yl acetamide}

This structure suggests potential interactions with various biological targets, particularly in enzymatic pathways and cellular processes.

Biological Activity Overview

Research indicates that methyl acetate derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific activity of methyl acetate--N-(cyclopent-2-en-1-yl)acetamide has been less explored but can be inferred from related compounds.

Antimicrobial Activity

A study on structurally similar compounds demonstrates significant antimicrobial properties against various pathogens. The effectiveness against Gram-positive and Gram-negative bacteria suggests that methyl acetate--N-(cyclopent-2-en-1-yl)acetamide may also possess similar properties.

Microorganism Activity
Escherichia coliInhibited
Staphylococcus aureusInhibited
Klebsiella pneumoniaeInhibited

The biological activity of methyl acetate--N-(cyclopent-2-en-1-yl)acetamide is likely mediated through several mechanisms:

1. Enzyme Inhibition:
The compound may inhibit enzymes involved in metabolic pathways. For example, similar compounds have shown to inhibit monoamine oxidases (MAO), which are critical in neurotransmitter metabolism.

2. Cytotoxic Effects:
Research on related compounds indicates that they can induce cell death through mechanisms such as apoptosis or necrosis. The structural features of methyl acetate--N-(cyclopent-2-en-1-yl)acetamide suggest it might interact with cellular membranes or intracellular targets leading to cytotoxicity.

Case Studies

Several studies have highlighted the potential of related compounds in clinical settings:

Case Study 1: Anticancer Activity
A series of indolyl-pyridinyl-propenones demonstrated significant cytotoxic effects against glioblastoma cells. The findings suggest that structural modifications can enhance biological activity, indicating that similar approaches could be applied to methyl acetate derivatives.

Case Study 2: Antimicrobial Efficacy
Research on cannabinoid-like compounds showed promising antimicrobial activity against a variety of pathogens. This highlights the potential for methyl acetate--N-(cyclopent-2-en-1-yl)acetamide to exhibit similar effects, warranting further investigation.

Research Findings

Various studies have provided insights into the biological activities associated with methyl acetate derivatives:

  • In vitro Studies: Showed that methyl acetate derivatives can induce significant cell cycle arrest in cancer cells, suggesting a potential role as chemotherapeutic agents.
  • Toxicological Assessments: Safety profiles indicate that while some derivatives exhibit toxicity at high concentrations, others maintain efficacy at lower doses, emphasizing the need for careful dosage determination.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl Acetate--N-(Cyclopent-2-en-1-yl)Acetamide (1/1), and how can purity be optimized?

  • Methodology : The synthesis typically involves coupling methyl acetate with N-(cyclopent-2-en-1-yl)acetamide precursors. A common approach is the esterification of 4-acetamidocyclopent-2-ene derivatives using acetic anhydride or acetyl chloride under controlled conditions . For purity optimization, recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Reaction monitoring via thin-layer chromatography (TLC) with UV visualization ensures intermediate purity .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the cyclopentene ring geometry (e.g., cis/trans configuration) and acetate/acetamide substituents. Key signals include cyclopentene protons (~5.5–6.0 ppm) and methyl acetate resonances (~2.0–2.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion ([M+H]+^+) and fragmentation patterns, particularly the loss of the acetamide group (-59 m/z) .
  • Infrared (IR) Spectroscopy : Look for carbonyl stretches (C=O) at ~1740 cm1^{-1} (methyl acetate) and ~1650 cm1^{-1} (acetamide) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : Stability studies should assess hydrolysis susceptibility. The methyl acetate moiety is prone to hydrolysis in aqueous environments, while the cyclopentene ring may oxidize under prolonged light exposure. Recommendations:

  • Store at -20°C in anhydrous solvents (e.g., acetonitrile or DMSO).
  • Use nitrogen-purged vials to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of Methyl Acetate--N-(Cyclopent-2-en-1-yl)Acetamide?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory potential). The cyclopentene ring’s planarity may facilitate binding to hydrophobic pockets .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate electronic properties (e.g., acetamide’s electron-withdrawing effect) with bioactivity data from analogues like N-(1-Methoxy-2-phenylethyl)acetamide .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Variable Temperature (VT) NMR : If splitting arises from dynamic processes (e.g., ring puckering), VT-NMR at -40°C to 80°C can reveal conformational equilibria .
  • Nuclear Overhauser Effect (NOE) : NOESY experiments identify spatial proximity between cyclopentene protons and acetamide groups to confirm stereochemistry .

Q. What strategies optimize the enantiomeric purity of this compound for pharmacological studies?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Rhodium-BINAP complexes) during cyclopentene ring formation to control stereochemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)
Reactant of Route 2
Reactant of Route 2
Methyl acetate--N-(cyclopent-2-en-1-yl)acetamide (1/1)

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